Tris[(~13~C_2_)ethyl] phosphate
Description
Significance of Isotopic Labeling in Chemical and Biochemical Sciences
Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its isotope, which has a different number of neutrons. wikipedia.org In the case of Tris[(¹³C₂)ethyl] phosphate (B84403), two carbon atoms in each of the three ethyl groups are replaced with the stable, non-radioactive isotope carbon-13 (¹³C). wikipedia.org This labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature that can be detected by mass spectrometry. wikipedia.orgunt.edu
The use of stable isotopes like ¹³C offers several advantages in scientific research:
Tracing Metabolic Pathways: By introducing a ¹³C-labeled compound into a biological system, researchers can track its journey through various metabolic reactions. youtube.comnih.gov This helps in identifying metabolites and understanding the biochemical pathways involved.
Quantification and Flux Analysis: Isotope dilution mass spectrometry, which uses a known amount of a labeled compound as an internal standard, allows for highly accurate quantification of the unlabeled compound in a sample. libios.fr This is crucial for determining the rates of metabolic reactions, a field known as fluxomics. unt.edu
Mechanistic Elucidation: The position of the isotopic label in the products of a reaction can provide detailed insights into the reaction mechanism. wikipedia.org
Overview of Organophosphate Esters as Research Analytes
Organophosphate esters (OPEs) are a class of synthetic chemicals widely used as flame retardants, plasticizers, and additives in a variety of consumer and industrial products. tandfonline.comnih.govnih.gov Their widespread use has led to their ubiquitous presence in the environment, including in air, water, soil, and dust. tandfonline.comnih.govresearchgate.net As a result, there is significant research interest in understanding their environmental fate, transport, and potential effects on ecosystems and human health.
Key areas of research on OPEs as analytes include:
Environmental Monitoring: Developing sensitive and accurate analytical methods to detect and quantify OPEs in various environmental matrices. nih.govacs.org
Transformation and Degradation Studies: Investigating how OPEs break down in the environment through processes like hydrolysis, photolysis, and biodegradation. acs.orgresearchgate.netresearchgate.net
Toxicological Research: Studying the potential adverse effects of OPEs on living organisms. nih.govusask.cafrontiersin.org
Specific Research Interest in Tris[(¹³C₂)ethyl] Phosphate for Mechanistic Studies
Tris[(¹³C₂)ethyl] phosphate is particularly valuable for mechanistic studies of its widely used, unlabeled counterpart, Tris(2-chloroethyl) phosphate (TCEP). TCEP is a common environmental contaminant known for its persistence and potential toxicity. acs.orgnih.govwikipedia.org
The use of ¹³C-labeled TCEP allows researchers to:
Accurately Trace Degradation Pathways: In complex environmental samples, it can be challenging to distinguish the degradation products of a specific pollutant from other similar compounds. By using ¹³C-labeled TCEP, scientists can definitively identify its transformation products by their unique mass signature. For instance, studies have identified metabolites like bis(2-chloroethyl) phosphate (BCEP) and various hydroxylated and carboxylated derivatives during the microbial degradation of TCEP. acs.orgnih.gov
Improve Analytical Accuracy: In quantitative studies, the addition of a known amount of Tris[(¹³C₂)ethyl] phosphate as an internal standard corrects for any loss of the analyte during sample preparation and analysis, leading to more reliable and accurate measurements. libios.frrsc.org
Distinguish between Environmental Sources: Isotopic analysis can help differentiate between various sources of TCEP contamination in the environment.
Research Findings on Tris(2-chloroethyl) phosphate (TCEP) and its Metabolites
The following table summarizes key findings from research on the metabolism and degradation of TCEP, where isotopically labeled standards like Tris[(¹³C₂)ethyl] phosphate are crucial for accurate identification and quantification.
| Finding | Organism/System | Key Metabolites Identified | Research Focus |
| Metabolism in Mammals | Rats and Mice | Bis(2-chloroethyl) carboxymethyl phosphate, Bis(2-chloroethyl) hydrogen phosphate, Glucuronide of bis(2-chloroethyl) 2-hydroxyethyl phosphate. nih.gov | Understanding species and sex differences in toxicity. nih.gov |
| Microbial Degradation | Sediment Microcosms | Bis(2-chloroethyl) phosphate (BCEP), Mono-chloroethyl phosphate (MCEP), Bis(2-chloroethyl) 2-hydroxyethyl phosphate (TCEP-OH), and others. acs.org | Investigating biotransformation pathways and the microbial communities involved. acs.org |
| Advanced Oxidation Processes | US/Fenton System | Hydroxylated and other degradation products. | Developing effective water treatment technologies for TCEP removal. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
tri(1,2-13C2)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4P/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWPFSLDHJDLRL-IDEBNGHGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]OP(=O)(O[13CH2][13CH3])O[13CH2][13CH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745974 | |
| Record name | Tris[(~13~C_2_)ethyl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-36-2 | |
| Record name | Tris[(~13~C_2_)ethyl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1228182-36-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Isotopic Incorporation
Strategies for Site-Specific Carbon-13 Labeling of Ethyl Moieties
Site-specific labeling of the ethyl groups in Tris[(¹³C₂)ethyl] phosphate (B84403) with carbon-13 requires a synthetic approach that builds the molecule from smaller, isotopically enriched starting materials. This ensures that the ¹³C atoms are located exclusively within the ethyl chains.
The cornerstone of synthesizing Tris[(¹³C₂)ethyl] phosphate is the preparation of ethanol (B145695) fully labeled with carbon-13 at both carbon positions ([¹³C₂]ethanol). A common and effective method for this precursor synthesis starts from a simple, commercially available ¹³C-labeled one-carbon source, such as barium carbonate (Ba¹³CO₃).
A novel and convenient method for the synthesis of ¹³C₂-ethanol has been described, which proceeds through the formation of acetylene. iaea.org In this multi-step process, Ba¹³CO₃ is first converted to ¹³C-labeled acetylene (¹³C₂H₂). This is followed by the hydration of acetylene to form acetaldehyde (¹³CH₃¹³CHO), which is then reduced to ethanol ([¹³C₂]H₅OH). iaea.org The reaction parameters, including temperature and catalyst promoters, are carefully controlled to maximize the yield of the desired [¹³C₂]ethanol. iaea.org This method has been shown to produce [¹³C₂]ethanol with a chemical purity exceeding 99% and a ¹³C abundance of over 95%, with minimal loss of isotopic enrichment from the starting material. iaea.org
Once the [¹³C₂]ethanol precursor is obtained, it is elaborated into the final product, Tris[(¹³C₂)ethyl] phosphate. A widely used and efficient method for the synthesis of trialkyl phosphates is the reaction of an alcohol with phosphorus oxychloride (POCl₃). google.comchemicalbook.com In this reaction, three equivalents of [¹³C₂]ethanol are reacted with one equivalent of phosphorus oxychloride. The reaction is typically carried out in the presence of a base, such as a tertiary amine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. wikipedia.org
3 [¹³C₂]H₅OH + POCl₃ → OP(O[¹³C₂]H₅)₃ + 3 HCl
Careful control of the reaction conditions, such as temperature and the rate of addition of reactants, is crucial to ensure a high yield of the desired triethyl phosphate and to minimize the formation of side products.
Achieving high isotopic enrichment in the final Tris[(¹³C₂)ethyl] phosphate product is paramount for its intended applications. Advanced synthetic strategies focus on maximizing the incorporation of the ¹³C label and preventing any isotopic dilution during the synthesis.
The key to high isotopic enrichment lies in the purity of the starting materials. The use of [¹³C₂]ethanol with the highest possible isotopic abundance is the most critical factor. iaea.org Furthermore, all other reagents and solvents used in the synthesis must be free of any natural abundance ethanol or other potential sources of ¹²C that could be incorporated into the product.
To ensure the reaction goes to completion and that all three ethyl groups on the phosphate are derived from the labeled precursor, a slight excess of [¹³C₂]ethanol may be used. The reaction conditions are optimized to be mild and efficient, minimizing the potential for side reactions that could lead to the loss or scrambling of the isotopic label.
Another synthetic approach that can be considered for the formation of the carbon-phosphorus backbone in related organophosphorus compounds is the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. organic-chemistry.orgwikipedia.org While this method is primarily used for the synthesis of phosphonates (containing a direct C-P bond), variations of this reaction could potentially be adapted for the synthesis of phosphate esters, although it is not the most direct route for Tris[(¹³C₂)ethyl] phosphate. The classical approach using phosphorus oxychloride and the labeled alcohol remains the more straightforward and commonly employed method for this specific target molecule.
| Synthetic Step | Key Reagents | Purpose | Typical Yield/Purity |
| Precursor Synthesis | Ba¹³CO₃, Lithium, H₂O, NaBH₄ | To produce [¹³C₂]ethanol with high isotopic enrichment. | >50% yield, >99% chemical purity, >95% ¹³C abundance iaea.org |
| Elaboration | [¹³C₂]ethanol, POCl₃, Tertiary Amine | To form the triester from the labeled alcohol and phosphorus oxychloride. | High yield, dependent on reaction conditions. |
| Purification | Column Chromatography, Distillation | To remove unreacted starting materials, byproducts, and any ¹²C-containing impurities. | High purity essential for final product specifications. |
Isotopic Exchange and Derivatization Techniques for Phosphate Esters
While the primary strategy for synthesizing Tris[(¹³C₂)ethyl] phosphate involves building the molecule from labeled precursors, isotopic exchange and derivatization techniques are also relevant, particularly in the context of analysis and characterization.
Isotopic exchange of the ethyl groups in a pre-existing, unlabeled triethyl phosphate molecule is generally not a feasible synthetic strategy for achieving high levels of site-specific ¹³C labeling. The carbon-oxygen-phosphorus bonds in trialkyl phosphates are relatively stable, and exchanging the entire ethyl group would require harsh conditions that could lead to decomposition of the molecule.
Derivatization, on the other hand, is a crucial technique for the analysis of organophosphates, including isotopically labeled variants. organomation.comdigitaloceanspaces.com For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), it is often necessary to convert the analyte into a more volatile or thermally stable derivative. organomation.comdigitaloceanspaces.com For dialkyl phosphates, derivatization to their trimethylsilyl (B98337) (TMS) esters is a common approach. digitaloceanspaces.com While Tris[(¹³C₂)ethyl] phosphate is a neutral molecule and may not strictly require derivatization for all analytical methods, specific derivatization strategies can be employed to enhance its detection or to introduce other isotopic labels for specialized analytical techniques. nih.gov
Purification and Rigorous Isotopic Enrichment Assessment Post-Synthesis
Following the synthesis of Tris[(¹³C₂)ethyl] phosphate, a rigorous purification and analysis protocol is essential to ensure the final product meets the required standards of chemical and isotopic purity.
Purification:
The crude product from the synthesis will typically contain unreacted starting materials, byproducts such as partially ethylated phosphates, and the amine hydrochloride salt. The initial workup may involve washing the reaction mixture to remove water-soluble impurities. Further purification is typically achieved through chromatographic techniques. iaea.orgdrawellanalytical.com Column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system is a common method for separating the desired trialkyl phosphate from other components. drawellanalytical.com For volatile compounds like triethyl phosphate, distillation under reduced pressure can also be an effective purification method. chemicalbook.com
Isotopic Enrichment Assessment:
A critical step is the determination of the isotopic enrichment of the purified Tris[(¹³C₂)ethyl] phosphate. This is typically accomplished using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining isotopic enrichment. nih.gov By analyzing the mass-to-charge ratio of the molecular ion, the relative abundance of the fully labeled molecule (containing six ¹³C atoms) compared to molecules with fewer ¹³C atoms can be determined. High-resolution mass spectrometry can provide precise mass measurements, further confirming the elemental composition and isotopic distribution. nih.gov Gas chromatography-mass spectrometry (GC-MS) is particularly useful as it combines the separation power of GC with the detection capabilities of MS, allowing for the analysis of the purity and isotopic composition of the sample simultaneously. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful, non-destructive technique for confirming the position and extent of isotopic labeling. libretexts.org In a proton-decoupled ¹³C NMR spectrum of Tris[(¹³C₂)ethyl] phosphate, the signals for the ethyl carbons will be significantly enhanced due to the high ¹³C concentration. pressbooks.pub The absence of significant signals at the chemical shifts corresponding to natural abundance ¹²C-containing ethyl groups provides a direct measure of the isotopic purity. uoi.gr Furthermore, the coupling patterns between the ¹³C nuclei and adjacent protons (in a proton-coupled spectrum) or between adjacent ¹³C nuclei can provide definitive structural confirmation of the labeled positions. libretexts.org
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Determination of molecular weight, confirmation of elemental composition, and quantification of isotopic enrichment by analyzing the mass distribution of molecular ions. nih.govlibretexts.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of the target compound from impurities and simultaneous analysis of its mass spectrum for purity and isotopic enrichment assessment. nih.govepa.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the specific positions of the ¹³C labels within the molecule, assessment of isotopic purity, and structural elucidation. libretexts.orgpressbooks.pubacs.org |
By employing these rigorous purification and analytical methods, the synthesis of Tris[(¹³C₂)ethyl] phosphate with a high and accurately determined level of isotopic enrichment can be reliably achieved.
Advanced Spectroscopic and Chromatographic Characterization
High-Resolution Mass Spectrometry (HRMS) and Isotopic Profiling
HRMS is a powerful tool for confirming the elemental composition and isotopic enrichment of Tris[(13C2)ethyl] phosphate (B84403).
High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. For Tris[(13C2)ethyl] phosphate, the expected exact mass for the protonated molecule [M+H]+ would be calculated based on the masses of the most abundant isotopes of each element, including the six 13C atoms. The experimentally measured mass should be within a few parts per million (ppm) of the theoretical mass.
The isotopic pattern of the molecular ion in the mass spectrum is also a critical piece of information. Due to the incorporation of six 13C atoms, the most abundant peak in the isotopic cluster of the molecular ion will be shifted by approximately 6 Da compared to the unlabeled triethyl phosphate. The observed isotopic distribution should match the theoretical distribution calculated for the formula C613C6H15O4P.
Table 2: Theoretical Isotopic Profile for the [M+H]+ Ion of Tris[(13C2)ethyl] phosphate
| m/z (Nominal) | Relative Abundance (%) |
| 189 | 100.00 |
| 190 | 13.57 |
| 191 | 1.34 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion of Tris[(13C2)ethyl] phosphate) and its subsequent fragmentation. The analysis of the resulting fragment ions provides detailed structural information. The labeling with 13C is particularly useful in tracing the fragmentation pathways.
Common fragmentation pathways for phosphate esters involve the neutral loss of ethene and the formation of protonated phosphoric acid and its esters. For Tris[(13C2)ethyl] phosphate, the fragmentation would result in labeled fragments. For example, the loss of a labeled ethene molecule (13C2H4) would result in a fragment ion with four remaining 13C atoms. By carefully analyzing the masses of the fragment ions, the entire fragmentation cascade can be mapped out, confirming the connectivity of the atoms within the molecule.
Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Isotope Fractionation Studies
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the isotopic composition of a sample with high precision. In the context of Tris[(ngcontent-ng-c559706526="" class="ng-star-inserted">13C_2)ethyl] phosphate, IRMS would be crucial for verifying the ¹³C enrichment and for studying isotope fractionation during environmental or metabolic processes.
Typically, the analysis would be performed using a gas chromatography-combustion-isotope ratio mass spectrometer (GC-C-IRMS) system. The sample is first introduced into the gas chromatograph to separate the Tris[(ngcontent-ng-c559706526="" class="ng-star-inserted">13C_2)ethyl] phosphate from any impurities or other compounds in the matrix. The separated compound is then combusted at a high temperature (typically around 1000 °C) in the presence of an oxidant (e.g., copper oxide) to convert it to carbon dioxide (CO₂) and other combustion products. Water is removed from the gas stream using a water trap. The purified CO₂ gas is then introduced into the isotope ratio mass spectrometer.
The IRMS measures the ratio of the different isotopic masses of CO₂ (e.g., mass 45 for ¹³CO₂ and mass 44 for ¹²CO₂). This ratio is then used to calculate the δ¹³C value, which represents the deviation of the sample's ¹³C/¹²C ratio from that of a standard reference material (Vienna Pee Dee Belemnite, V-PDB). For a highly enriched compound like Tris[(ngcontent-ng-c559706526="" class="ng-star-inserted">13C_2)ethyl] phosphate, specific calibration and data processing methods would be necessary to accurately determine the high level of ¹³C incorporation.
Illustrative IRMS Parameters:
| Parameter | Value |
| Instrumentation | Gas Chromatograph coupled to a Combustion Interface and Isotope Ratio Mass Spectrometer |
| GC Column | Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness) or similar |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Combustion Reactor | Ceramic tube with CuO/NiO wires at 1000 °C |
| Reference Gas | High-purity CO₂ with a known isotopic composition |
| Data Reporting | δ¹³C (‰) vs. V-PDB |
Advanced Chromatographic Separations for Purity and Isotopic Integrity Assessment
Advanced chromatographic techniques, namely Gas Chromatography (GC) and Liquid Chromatography (LC), are indispensable for assessing the chemical purity and isotopic integrity of Tris[(ngcontent-ng-c559706526="" class="ng-star-inserted">13C_2)ethyl] phosphate.
Gas Chromatography (GC) for Volatile Analogs
Gas chromatography is well-suited for the analysis of volatile and semi-volatile organophosphate esters. For Tris[(ngcontent-ng-c559706526="" class="ng-star-inserted">13C_2)ethyl] phosphate, GC coupled with a mass spectrometer (GC-MS) would be the method of choice to confirm its identity, purity, and the position of the ¹³C labels.
The analysis would involve injecting a solution of the compound into the GC, where it is vaporized and separated on a capillary column. The retention time of the compound is a key identifier. As the compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The mass spectrum provides a unique fragmentation pattern that confirms the molecular structure. The presence of the ¹³C₂-labeled ethyl groups would result in characteristic mass shifts in the molecular ion and fragment ions compared to its unlabeled counterpart. nih.gov
Illustrative GC-MS Parameters:
| Parameter | Value |
| Instrumentation | Gas Chromatograph with Mass Spectrometric Detector (GC-MS) |
| GC Column | Low-polarity stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane) |
| Oven Program | Temperature gradient from 60 °C to 300 °C |
| Injector Temperature | 275 °C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 50-500 |
Liquid Chromatography (LC) for Non-Volatile Components and Metabolites
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for analyzing non-volatile compounds and metabolites of organophosphate esters in various matrices. nih.govresearchgate.net Should Tris[(ngcontent-ng-c559706526="" class="ng-star-inserted">13C_2)ethyl] phosphate undergo degradation or metabolism to more polar, non-volatile compounds (e.g., dialkyl phosphates), LC-MS/MS would be the ideal analytical tool.
The sample would be injected into the LC system, and the analytes separated on a column, typically a reversed-phase C18 column. The separated compounds then enter the mass spectrometer. In tandem MS, a precursor ion (e.g., the molecular ion of a metabolite) is selected, fragmented, and the resulting product ions are detected. This provides a high degree of selectivity and sensitivity, which is crucial for identifying and quantifying metabolites in complex samples. The stable isotope label in Tris[(ngcontent-ng-c559706526="" class="ng-star-inserted">13C_2)ethyl] phosphate would be invaluable in tracing its metabolic fate, as the ¹³C atoms would be retained in the metabolites, allowing for their unambiguous identification against a complex biological background. nih.gov
Illustrative LC-MS/MS Parameters:
| Parameter | Value |
| Instrumentation | High-Performance Liquid Chromatograph with Tandem Mass Spectrometric Detector (HPLC-MS/MS) |
| LC Column | C18 reversed-phase column |
| Mobile Phase | Gradient of water and methanol (B129727) or acetonitrile (B52724) with a modifier (e.g., formic acid) |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Applications in Analytical Method Development and Validation
Development of Stable Isotope-Labeled Internal Standards (SILS)
The use of stable isotope-labeled internal standards (SILS) is considered the gold standard in quantitative mass spectrometry. chromatographyonline.com Tris[(¹³C₂)ethyl] phosphate (B84403) serves as an ideal SILS for its unlabeled counterpart, TCEP, and other structurally similar OPEs. By incorporating ¹³C isotopes into the ethyl groups, the molecule's mass is intentionally increased without significantly altering its chemical and physical properties. This subtle modification allows it to be distinguished from the native analyte by the mass spectrometer while behaving almost identically during sample preparation and analysis.
Organophosphate esters are widespread environmental contaminants, found in everything from surface water and soil to indoor dust and biota. nih.govsci-hub.seifremer.fr Quantifying these compounds accurately in such complex matrices is challenging due to the presence of interfering substances.
The use of Tris[(¹³C₂)ethyl] phosphate as an internal standard is a key strategy to overcome these challenges. In a typical workflow, a known amount of the labeled standard is spiked into the sample at the beginning of the analytical process. This standard then undergoes the same extraction, cleanup, and analysis steps as the target analyte. By comparing the signal of the analyte to the known concentration of the internal standard, analysts can accurately quantify the analyte's concentration, even if there are losses during sample preparation. sci-hub.se
Several calibration approaches benefit from the use of SILS like Tris[(¹³C₂)ethyl] phosphate. These include:
Isotope Dilution Mass Spectrometry (IDMS): This is a primary ratio method that provides highly accurate and precise results. It involves adding a known amount of the isotopically labeled standard to the sample, and the ratio of the natural and labeled isotopes is measured by a mass spectrometer.
Matrix-Matched Calibration: In this method, calibration standards are prepared in a blank matrix that is similar in composition to the samples being analyzed. nih.gov The addition of Tris[(¹³C₂)ethyl] phosphate to both the calibration standards and the unknown samples helps to compensate for any matrix-induced signal suppression or enhancement. nih.gov
Table 1: Research Findings on OPE Quantification using SILS
| Study Focus | Key Finding | Reference |
|---|---|---|
| OPEs in aquatic environments | Developed a method using solid phase extraction and gas chromatography-mass spectrometry with isotopically labeled standards for accurate quantification in river water. | sci-hub.se |
| OPEs in baby carriages | Utilized ultrasonic extraction and gas chromatography-mass spectrometry with a method that eliminated matrix effects for accurate analysis. | nih.gov |
Correction for Matrix Effects in Quantitative Mass Spectrometry
Matrix effects are a significant source of error in quantitative mass spectrometry, causing either suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix. chromatographyonline.comnih.govnih.gov This can lead to inaccurate quantification.
Tris[(¹³C₂)ethyl] phosphate is highly effective in correcting for these matrix effects. nih.gov Because it has nearly identical physicochemical properties and chromatographic retention time to the unlabeled analyte, it experiences the same signal suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix is normalized, leading to more accurate and reproducible results. chromatographyonline.comnih.gov This is a significant advantage over other types of internal standards that may not co-elute as closely with the analyte or behave differently in the ion source of the mass spectrometer. researchgate.net
Certification and Interlaboratory Validation of Reference Materials
Certified Reference Materials (CRMs) are essential for ensuring the quality and comparability of analytical measurements across different laboratories. sigmaaldrich.cn These materials have a certified concentration of a specific analyte and are used for method validation, calibration, and quality control.
The production of CRMs for organophosphate esters requires highly accurate and precise analytical methods. The use of Tris[(¹³C₂)ethyl] phosphate in an isotope dilution mass spectrometry (IDMS) framework is a key technique for assigning the certified value to a reference material. sigmaaldrich.cn This approach provides a direct link to the International System of Units (SI) through a chain of metrological traceability. sigmaaldrich.cn
Furthermore, in interlaboratory validation studies, where different laboratories analyze the same sample to assess the performance of a particular analytical method, the use of a common internal standard like Tris[(¹³C₂)ethyl] phosphate is crucial for achieving comparable and reliable results among the participating laboratories.
Methodologies for Trace Analysis of Organophosphate Esters in Environmental Samples
The detection of trace levels of OPEs in environmental samples requires highly sensitive and selective analytical methods. sci-hub.seifremer.fr Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used techniques for this purpose. ifremer.fr
The incorporation of Tris[(¹³C₂)ethyl] phosphate as an internal standard in these methods significantly improves their performance. It allows for lower detection and quantification limits by reducing the impact of matrix effects and improving the signal-to-noise ratio. For instance, a method for analyzing OPEs in river water using solid phase extraction and GC-MS with isotopically labeled standards achieved method quantification limits ranging from 0.009 to 0.11 μg/L. sci-hub.se This level of sensitivity is essential for assessing the potential risks of these contaminants to aquatic ecosystems. sci-hub.se
Tris[(¹³C₂)ethyl] phosphate is a vital tool in the field of analytical chemistry, particularly for the accurate and reliable quantification of organophosphate esters in complex matrices. Its application as a stable isotope-labeled internal standard enables robust calibration and quantification strategies, effective correction for matrix effects in mass spectrometry, and the production of high-quality certified reference materials. The use of this compound in advanced analytical methodologies is fundamental to our ability to monitor and understand the environmental fate and impact of organophosphate ester contaminants.
Mechanistic Investigations Utilizing Isotopic Tracers
Environmental Transformation and Degradation Pathway Elucidation
The environmental persistence and transformation of Tris(2-chloroethyl) phosphate (B84403) (TCEP) are of significant concern. Isotopic tracers have been instrumental in understanding the various degradation processes it undergoes in the environment.
Hydrolysis Pathways and Carbon/Hydrogen Isotope Fractionation Patterns
Studies on the hydrolysis of organophosphorus compounds have shown that isotope fractionation patterns can distinguish between different pH-dependent reaction pathways. For some organophosphates, significant carbon isotope fractionation is observed at lower pH values (pH 2-7), while no detectable fractionation occurs at higher pH (pH 12). nih.govresearchgate.netepa.gov Conversely, hydrogen isotope fractionation is often not observed during hydrolysis, indicating that C-H bond cleavage is not the rate-limiting step. researchgate.netresearchgate.net While specific data for TCEP hydrolysis is limited, studies on analogous compounds suggest that a nucleophilic substitution (S_N2) type reaction at the C-O bond is a likely mechanism, which would be expected to show significant carbon isotope effects. researchgate.net In anaerobic biogas slurry, however, TCEP was found to be hydrolyzed without significant carbon or hydrogen isotope fractionation. nih.gov
Photolysis Mechanisms and Isotope Effects
Photolytic degradation is a key environmental fate process for many organic contaminants. The use of UV light in combination with hydrogen peroxide (UV/H₂O₂) generates hydroxyl radicals (•OH) that can degrade TCEP. nih.govresearchgate.net Studies have determined both carbon and hydrogen isotope fractionation during the UV/H₂O₂ photolysis of TCEP. nih.govresearchgate.net A significant hydrogen isotope enrichment (εH = -56 ± 3‰) suggests that the oxidation of TCEP by •OH radicals proceeds via H-abstraction from the ethyl group. nih.govresearchgate.netepa.gov This finding was further validated by Fenton reaction experiments, which also showed significant hydrogen isotope enrichment (εH of -34 ± 5‰). nih.govresearchgate.netepa.gov
Radical-Initiated Oxidation Processes and Mechanistic Insights via Isotopic Fractionation
Advanced oxidation processes involving radicals are crucial for the degradation of persistent organic pollutants like TCEP. The UV/persulfate (UV/PS) system, which generates sulfate (B86663) radicals (SO₄⁻•), has been shown to be effective in degrading TCEP. researchgate.netnih.gov In the absence of other anions, the degradation is primarily attributed to sulfate radical oxidation. researchgate.netnih.gov Carbon isotope fractionation analysis of this process revealed a carbon isotopic fractionation value (ε) of -1.6 ± 0.2 ‰, suggesting a carbon bond split during degradation. researchgate.netnih.gov
The presence of other inorganic anions can influence the degradation kinetics and isotope fractionation. For instance, chloride (Cl⁻) had a negligible effect on degradation rates, while hydrogencarbonate (HCO₃⁻) decreased them, and hydrogenphosphate (HPO₄²⁻) increased them. researchgate.netnih.gov These anions can react with sulfate radicals to form other radical species like chlorine radicals (Cl•/Cl₂⁻•), carbonate radicals (CO₃⁻•), and phosphate radicals (HPO₄⁻•), which then react with TCEP, leading to different isotope fractionation patterns. researchgate.netnih.gov
The correlation of hydrogen and carbon isotope fractionation (Λ values) can help distinguish between different radical oxidation mechanisms. researchgate.net
Biodegradation Pathways and Metabolite Identification in Environmental Systems
Microbial activity plays a significant role in the breakdown of TCEP in the environment. In sediment microcosms, TCEP degradation primarily occurs through the hydrolysis of the phosphoester bond, leading to the formation of bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP). acs.orgresearchgate.netacs.org Further microbial transformation can involve hydrolytic dechlorination and oxidation, resulting in metabolites such as bis(2-chloroethyl) 2-hydroxyethyl phosphate (TCEP-OH), phosphoric bis(2-chloroethyl) (2-oxoethyl) ester (TCEP-CHO), and phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester (TCEP-COOH). acs.orgresearchgate.netacs.org The side product of TCEP hydrolysis, 2-chloroethanol, is also subject to microbial degradation. acs.org Studies have identified bacterial guilds, such as Burkholderiales and Rhizobiales, that are enriched in TCEP-amended environments and are important for the degradation of TCEP and its metabolites. acs.orgresearchgate.netacs.org
Biogeochemical Cycling Studies in Model Systems (Non-Human, Non-Toxicological Focus)
Isotopically labeled TCEP is a valuable tool for tracing the movement and fate of this contaminant within model ecosystems, providing insights into its biogeochemical cycling without focusing on toxicological endpoints.
Tracing Carbon Flow in Model Ecosystems and Aquatic Biota
By using ¹³C-labeled TCEP, scientists can track the flow of carbon from the parent compound into various compartments of a model ecosystem, including water, sediment, and biota. This allows for the quantification of uptake, bioaccumulation, and trophic transfer. For instance, studies have shown that TCEP can be detected in both benthic and pelagic food webs. nih.gov While some studies suggest a potential for trophic magnification in benthic food webs for TCEP, others indicate trophic dilution. nih.gov The use of isotopically labeled compounds can provide more definitive data on these processes by directly tracing the compound's carbon through the food web, from primary producers to higher-level consumers. This approach helps to understand the exposure of aquatic organisms to TCEP and its transformation products. nih.gov
Investigation of Environmental Uptake and Fate in Select Organisms (excluding adverse effects)
While direct experimental data on the environmental uptake and fate of Tris[(¹³C₂)ethyl] phosphate are not extensively documented in publicly available literature, the behavior of its unlabeled analogue, Tris(2-chloroethyl) phosphate (TCEP), and other organophosphate flame retardants (OPFRs) provides a strong basis for predicting its environmental journey. nih.govnih.govnih.gov The primary value of using the ¹³C-labeled version lies in its ability to be unequivocally distinguished from background levels of the unlabeled compound, allowing for precise quantification of uptake, metabolism, and depuration.
Studies on similar OPFRs have demonstrated that these compounds can be taken up by various organisms from their environment. nih.gov For instance, research on the bioaccumulation of other organophosphate esters has been conducted on organisms such as the water flea (Daphnia magna) and various fish species. umt.edusquarespace.comnih.gov The use of ¹³C labeling would enable researchers to conduct highly sensitive tracer studies to determine the kinetics of these processes.
Uptake and Depuration Kinetics:
In a typical study, an organism would be exposed to a medium containing a known concentration of Tris[(¹³C₂)ethyl] phosphate. Over time, samples of the organism are taken and analyzed to measure the concentration of the labeled compound. This allows for the determination of the uptake rate constant. Subsequently, the organism is transferred to a clean, unlabeled medium to measure the depuration or elimination rate. The precise tracking of the ¹³C₂-labeled ethyl groups through mass spectrometry would provide unambiguous data on the compound's movement.
Biotransformation Pathways:
The metabolism of OPFRs in organisms is a key aspect of their environmental fate. nih.govnih.gov The metabolic pathways for many OPFRs involve phase I reactions, such as oxidation and hydrolysis, followed by phase II conjugation reactions. nih.gov For Tris[(¹³C₂)ethyl] phosphate, a likely primary metabolic step is the cleavage of the phosphate ester bond, leading to the formation of ¹³C₂-labeled ethanol (B145695) and a corresponding di- and mono-ethyl phosphate derivative. The presence of the ¹³C label is crucial for identifying and quantifying these metabolites, distinguishing them from endogenous compounds.
For example, in vitro studies using liver microsomes from various species have been instrumental in elucidating the biotransformation of OPFRs like tris(1,3-dichloro-2-propyl) phosphate (TDCPP) and triphenyl phosphate (TPhP). universiteitleiden.nl A similar approach with Tris[(¹³C₂)ethyl] phosphate would allow for the identification of specific cytochrome P450 isoforms responsible for its metabolism.
A hypothetical biotransformation pathway for Tris[(¹³C₂)ethyl] phosphate in an organism could be proposed as follows:
Hydrolysis: The ester bond is cleaved, releasing ¹³C₂-labeled ethanol and forming bis[(¹³C₂)ethyl] phosphate.
Further Hydrolysis: The bis-ester is further hydrolyzed to mono[(¹³C₂)ethyl] phosphate and another molecule of ¹³C₂-labeled ethanol.
Complete Hydrolysis: The mono-ester is hydrolyzed to inorganic phosphate and a final molecule of ¹³C₂-labeled ethanol.
Oxidative Metabolism: Alternatively, the ethyl chain itself could be oxidized, leading to hydroxylated or carboxylated metabolites, all traceable by their ¹³C label.
The ability to trace the ¹³C label provides a definitive means to map these metabolic routes and understand the ultimate fate of the compound within an organism.
**Interactive Data Table: Hypothetical Uptake and Depuration of Tris[(¹³C₂)ethyl] phosphate in *Daphnia magna***
This interactive table simulates potential experimental data for the uptake and depuration of Tris[(¹³C₂)ethyl] phosphate in Daphnia magna, based on studies with other labeled nanoparticles. squarespace.commdpi.com
| Time (hours) | Exposure Concentration (µg/L) | Body Burden (ng/mg dry weight) | Phase |
| 0 | 100 | 0 | Uptake |
| 6 | 100 | 50 | Uptake |
| 12 | 100 | 95 | Uptake |
| 24 | 100 | 180 | Uptake |
| 48 | 100 | 250 | Uptake |
| 54 | 0 | 125 | Depuration |
| 60 | 0 | 60 | Depuration |
| 72 | 0 | 15 | Depuration |
| 96 | 0 | 2 | Depuration |
Chemical Reaction Mechanism Elucidation in Organic Synthesis and Catalysis
Isotopic labeling is a cornerstone of mechanistic chemistry, providing a window into the intricate dance of atoms during a chemical transformation. sioc-journal.cn Tris[(¹³C₂)ethyl] phosphate, with its strategically placed labels, is an ideal substrate for investigating the mechanisms of reactions involving phosphate esters, which are fundamental in both organic synthesis and biological systems.
Probing Reaction Intermediates and Transition States with Isotopic Labels
The hydrolysis of phosphate esters can proceed through different mechanisms, broadly categorized as associative (SN2-like) or dissociative (SN1-like), with the nature of the transition state being a key point of investigation. nih.gov The use of isotopic labels, particularly in the leaving group or non-bridging oxygen atoms, has been pivotal in these studies. nih.gov With Tris[(¹³C₂)ethyl] phosphate, the label is in the ethyl group, which acts as a leaving group during hydrolysis.
By analyzing the products of a reaction involving Tris[(¹³C₂)ethyl] phosphate, one can trace the fate of the ethyl groups. For example, in a hydrolysis reaction, the detection of ¹³C₂-labeled ethanol would confirm that the P-O-C bond is cleaved. While this may seem obvious, in more complex reaction systems with multiple potential pathways, this definitive tracing is invaluable.
Furthermore, the ¹³C label can be used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy to probe the electronic environment of the carbon atoms. nih.gov Changes in the chemical shift of the ¹³C-labeled carbons as the reaction progresses can provide information about changes in bonding and the structure of transient intermediates or the transition state.
Kinetic Isotope Effects in Phosphate Ester Transformations
The Kinetic Isotope Effect (KIE) is a powerful tool for deducing the structure of transition states. nih.gov It is defined as the ratio of the rate constant of a reaction with a light isotope to the rate constant with a heavy isotope (k_light / k_heavy). For Tris[(¹³C₂)ethyl] phosphate, a ¹²C/¹³C KIE can be measured for reactions involving the cleavage of the C-O bond.
A primary KIE (where the bond to the isotope is broken in the rate-determining step) greater than 1 would be expected for the hydrolysis of Tris[(¹³C₂)ethyl] phosphate if the C-O bond is significantly weakened or broken in the transition state. The magnitude of the KIE can provide detailed information about the extent of bond cleavage.
For example, in the study of phosphoryl transfer reactions, KIEs have been used to distinguish between loose (more dissociative, metaphosphate-like) and tight (more associative, pentavalent-like) transition states. umt.edu A larger KIE for the leaving group is indicative of a greater degree of bond breaking in the transition state, suggesting a more dissociative character.
Interactive Data Table: Theoretical Kinetic Isotope Effects for Phosphate Ester Hydrolysis
This table presents theoretical KIE values for different proposed transition states in the hydrolysis of a phosphate ester like Tris[(¹³C₂)ethyl] phosphate.
| Transition State Character | Expected ¹²C/¹³C KIE (at the α-carbon of the ethyl group) | Implication |
| Associative (SN2-like) | Close to 1.00 | Little change in C-O bond order in the transition state. |
| Concerted | 1.01 - 1.03 | Significant weakening of the C-O bond in the transition state. |
| Dissociative (SN1-like) | > 1.03 | Substantial C-O bond cleavage, approaching a carbocation-like character for the ethyl group. |
These theoretical values illustrate how experimental determination of the KIE for the hydrolysis of Tris[(¹³C₂)ethyl] phosphate could provide critical evidence for the operative reaction mechanism.
Future Directions and Emerging Research Avenues
Advanced Isotopic Labeling Techniques for Complex Architectures
The synthesis of isotopically labeled compounds is fundamental to their use as tracers in scientific research. libios.fr While the specific synthesis of Tris[(¹³C₂)ethyl] phosphate (B84403) is a targeted process, the broader field of isotopic labeling is moving towards creating more complex and strategically labeled molecules. Future research in this area will likely focus on developing synthetic routes that allow for the precise placement of multiple isotopic labels (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O) within a single organophosphate molecule. This would enable multi-element isotope analysis, providing a more detailed picture of reaction mechanisms and transformation pathways in the environment. nih.gov
For instance, synthesizing Tris[(¹³C₂, ¹⁸O₄)ethyl] phosphate would allow researchers to simultaneously track the fate of the carbon backbone and the phosphate ester bonds. This dual-labeling approach could elucidate whether degradation occurs primarily through the cleavage of the ester linkage or the transformation of the ethyl groups. The development of enzymatic synthesis methods for organophosphorus compounds also presents a promising frontier, potentially offering more stereospecific and efficient labeling of complex structures. mdpi.com
Table 1: Potential Advanced Isotopic Labeling Strategies for Organophosphate Esters
| Labeling Strategy | Target Isotopes | Potential Research Application for Tris[(¹³C₂)ethyl] phosphate |
| Multi-element Labeling | ¹³C, ¹⁸O | Differentiating degradation pathways (ester hydrolysis vs. ethyl chain oxidation). |
| Position-Specific Labeling | ¹³C at specific positions | Elucidating intramolecular rearrangement mechanisms during degradation. |
| Deuterium Labeling | ²H | Studying kinetic isotope effects to determine rate-limiting steps in transformation processes. |
| Nitrogen-15 Labeling | ¹⁵N (in related compounds) | Tracing the fate of nitrogen-containing organophosphate pesticides. nih.gov |
Integration with Multi-Omics Approaches in Environmental and Metabolomic Research
The integration of stable isotope tracing with multi-omics technologies—such as metabolomics, proteomics, and transcriptomics—represents a paradigm shift in environmental and toxicological research. researchgate.netresearchgate.net By exposing biological systems (e.g., cell cultures, microorganisms, or whole organisms) to Tris[(¹³C₂)ethyl] phosphate, researchers can trace the ¹³C label as it is incorporated into various metabolites, proteins, and other biomolecules. This approach, often referred to as stable isotope-resolved metabolomics (SIRM) or fluxomics, can provide a dynamic view of how the compound and its breakdown products perturb cellular metabolism. nih.govyoutube.com
For example, metabolomic analysis using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can identify ¹³C-labeled metabolites, revealing the specific metabolic pathways affected by exposure. nih.gov This could uncover previously unknown mechanisms of toxicity. nih.gov Simultaneously, proteomic analysis can identify proteins whose expression levels change upon exposure, and in some cases, can even detect the covalent binding of ¹³C-labeled fragments to proteins, indicating direct interaction and potential disruption of protein function. nih.govmdpi.com The integration of these omics datasets can provide a holistic understanding of the biological response to Tris[(¹³C₂)ethyl] phosphate exposure. nih.gov
Table 2: Illustrative Multi-Omics Workflow for Studying Tris[(¹³C₂)ethyl] phosphate
| Omics Technique | Data Generated | Potential Insights |
| Metabolomics (LC-MS, GC-MS) | Identification and quantification of ¹³C-labeled and unlabeled metabolites. | Elucidation of metabolic pathways affected by the compound and its degradation products. |
| Proteomics (LC-MS/MS) | Identification and quantification of proteins with altered expression; detection of protein adducts. | Understanding of cellular stress responses and direct molecular targets of the compound. |
| Transcriptomics (RNA-Seq) | Quantification of gene expression changes. | Identification of genetic pathways that are up- or down-regulated in response to exposure. |
| Integrated Analysis | Correlation of changes across different molecular levels. | A systems-level understanding of the mechanisms of toxicity and adaptation. |
Development of Predictive Models for Environmental Fate and Transformation Based on Isotopic Data
Isotopic data provides a powerful means to validate and refine predictive models of a contaminant's environmental fate. Compound-Specific Isotope Analysis (CSIA) is an established tool for studying the environmental fate of a wide range of pollutants. researchgate.net By measuring the isotopic composition of a contaminant at different points in space and time, it is possible to quantify the extent of degradation and differentiate between degradation and other processes like dilution or sorption. srce.hr
Future research on Tris[(¹³C₂)ethyl] phosphate will likely involve laboratory and field experiments to determine the kinetic isotope effects associated with its various degradation pathways (e.g., biodegradation, hydrolysis, photolysis). This data can then be incorporated into fate and transport models, such as fugacity models, to improve their accuracy in predicting the persistence and movement of the compound in different environmental compartments like water, soil, and air. nih.govnih.gov For instance, a significant enrichment of ¹³C in the remaining Tris[(¹³C₂)ethyl] phosphate in a contaminated site would be strong evidence of biodegradation, and the degree of enrichment could be used to calculate the in-situ degradation rate. srce.hr
Table 3: Key Parameters from Isotopic Data for Environmental Fate Modeling
| Isotopic Parameter | Definition | Application in Modeling |
| Kinetic Isotope Effect (KIE) | The ratio of reaction rates of the light versus the heavy isotopologue. | Provides mechanistic information about the rate-limiting step of a degradation reaction. |
| Enrichment Factor (ε) | A measure of the change in isotopic composition per unit of reaction progress. | Used to quantify the extent of degradation in the field. |
| Isotopic Fingerprinting | The characteristic isotopic signature of a compound from a specific source. | Can be used to trace pollution sources in the environment. |
Novel Spectroscopic Applications for Dynamic Isotopic Monitoring
Advances in spectroscopic techniques are opening up new possibilities for the dynamic, real-time monitoring of isotopically labeled compounds in complex systems. While mass spectrometry is a primary tool for isotopic analysis, Nuclear Magnetic Resonance (NMR) spectroscopy offers unique advantages, particularly for position-specific isotopic analysis. researchgate.netnih.gov For Tris[(¹³C₂)ethyl] phosphate, ¹³C-NMR can not only confirm the position of the ¹³C labels but can also be used to track the transformation of the molecule in vivo or in environmental samples without the need for extensive sample preparation. nih.govfrontiersin.org
Future research could explore the use of advanced NMR techniques, such as two-dimensional NMR, to resolve complex mixtures of ¹³C-labeled metabolites derived from Tris[(¹³C₂)ethyl] phosphate. Furthermore, the development of more sensitive NMR probes and higher field magnets will continue to push the boundaries of detection for low-concentration environmental samples. The coupling of spectroscopic techniques with separation methods, such as liquid chromatography (LC-NMR), provides a powerful platform for the simultaneous separation and structural elucidation of labeled transformation products. These advanced spectroscopic methods will be invaluable for gaining a more dynamic and detailed understanding of the fate and effects of Tris[(¹³C₂)ethyl] phosphate.
Table 4: Comparison of Spectroscopic Techniques for Isotopic Monitoring
| Spectroscopic Technique | Principle | Advantages for Tris[(¹³C₂)ethyl] phosphate Analysis | Limitations |
| Isotope Ratio Mass Spectrometry (IRMS) | Measures the ratio of heavy to light isotopes in a bulk sample after combustion. | High precision for bulk isotopic measurements. | Destructive; loses position-specific information. |
| Liquid/Gas Chromatography-Mass Spectrometry (LC/GC-MS) | Separates compounds before ionization and mass analysis. | Can analyze complex mixtures and quantify labeled compounds and their metabolites. nih.gov | Isomer differentiation can be challenging. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Non-destructive; provides position-specific isotopic information and structural data. researchgate.net | Lower sensitivity compared to mass spectrometry. |
| LC-NMR | Combines the separation power of LC with the structural information from NMR. | Allows for the direct analysis of complex mixtures of labeled compounds. | Requires higher concentrations of analytes. |
Q & A
Q. What are the primary analytical methods for characterizing Tris[(13C2)ethyl] phosphate, and how do isotopic labels enhance accuracy?
Tris[(13C2)ethyl] phosphate is typically characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) . The 13C isotopic labels improve quantification accuracy by enabling isotopic dilution mass spectrometry (IDMS), which corrects for matrix effects and instrument variability . For NMR, the labeled carbons produce distinct splitting patterns in spectra, aiding structural confirmation. Researchers should cross-validate results with databases like PubChem or NIST Chemistry WebBook for reference spectra .
Q. How can researchers ensure the purity of synthesized Tris[(13C2)ethyl] phosphate?
Purity verification involves high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) to quantify non-volatile impurities. Isotopic enrichment can be confirmed via high-resolution MS to detect deviations in mass-to-charge (m/z) ratios. Ensure solvents are free of phosphate contaminants by pre-testing with ion chromatography .
Q. What safety protocols are critical when handling Tris[(13C2)ethyl] phosphate in laboratory settings?
While specific toxicity data for the 13C-labeled variant may be limited, structural analogs like Tris(2-chloroethyl) phosphate (TCEP) are classified as reproductive toxins and suspected carcinogens . Use fume hoods , nitrile gloves , and closed-system transfers to minimize exposure. Consult the EPA’s risk evaluations for organophosphate esters to design waste disposal protocols compliant with EPA 313 TRI regulations .
Advanced Research Questions
Q. How can factorial design optimize degradation studies of Tris[(13C2)ethyl] phosphate in environmental matrices?
A full factorial design should test variables like pH (4–9), temperature (10–40°C), and microbial activity. Response variables include degradation half-life and metabolite formation (e.g., diethyl phosphate). Use ANOVA to identify significant interactions. For example, elevated pH and temperature may accelerate hydrolysis, but microbial activity could dominate in neutral conditions. Include isotopic tracers to distinguish abiotic vs. biotic pathways .
Q. What methodologies resolve contradictions in reported bioaccumulation factors (BAFs) of organophosphate esters?
Discrepancies in BAFs often stem from lipid normalization errors or differences in test species’ metabolic rates . Apply stable isotope-labeled internal standards (e.g., 13C-Tris[(13C2)ethyl] phosphate) to correct recovery rates during extraction. Cross-reference data quality metrics from EPA systematic reviews, prioritizing studies with high reliability scores in analytical methods (e.g., EPA’s Domain 2: Test Reliability assessments) .
Q. How can computational models predict the environmental fate of Tris[(13C2)ethyl] phosphate?
Use quantitative structure-activity relationship (QSAR) models to estimate partition coefficients (log KOW) and biodegradation rates. Input parameters include molecular weight (236.13 g/mol), polar surface area (65.5 Ų), and 13C isotopic mass. Validate predictions against experimental data from the European Union Risk Assessment Reports or Environment Canada Screening Assessments for structurally similar compounds .
Methodological Guidance Tables
Data Contradiction Analysis Framework
Source Evaluation : Check if conflicting studies used peer-reviewed databases (e.g., PubChem, NIST) versus non-reviewed sources .
Method Transparency : Prioritize studies detailing analytical protocols (e.g., column type for HPLC, collision energy for MS) .
Contextual Factors : Account for environmental variables (e.g., organic carbon content in soil) that alter compound behavior .
Theoretical Integration
Link findings to organophosphate ester toxicodynamics , focusing on acetylcholinesterase inhibition and endocrine disruption mechanisms. For environmental studies, align with the Stockholm Convention’s framework on persistent organic pollutants (POPs) to assess long-range transport potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
